molecular formula C10H14ClF2NO B12315446 2-Amino-1-(2,6-difluorophenyl)butan-1-ol hydrochloride

2-Amino-1-(2,6-difluorophenyl)butan-1-ol hydrochloride

Cat. No.: B12315446
M. Wt: 237.67 g/mol
InChI Key: KAWSSVIQOKBTAN-UHFFFAOYSA-N
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Description

2-Amino-1-(2,6-difluorophenyl)butan-1-ol hydrochloride is a fluorinated organic compound with the molecular formula C10H14F2NO·HCl. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications. It is often used in research due to its reactivity and selectivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2,6-difluorophenyl)butan-1-ol hydrochloride typically involves the reaction of 2,6-difluorobenzaldehyde with a suitable amine and a reducing agent. The reaction conditions often include:

    Temperature: Moderate to high temperatures (50-100°C)

    Solvent: Common solvents like ethanol or methanol

    Catalysts: Acidic or basic catalysts to facilitate the reaction

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as:

    Continuous flow reactors: For better control over reaction conditions and higher yields

    Purification techniques: Crystallization or chromatography to ensure high purity

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2,6-difluorophenyl)butan-1-ol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes

    Reduction: Formation of alcohols or amines

    Substitution: Nucleophilic substitution reactions at the aromatic ring

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution reagents: Halogens (Br2, Cl2), nucleophiles (NH3, OH-)

Major Products

The major products formed from these reactions include:

    Oxidation: Difluorobenzaldehyde derivatives

    Reduction: Difluorophenyl alcohols

    Substitution: Difluorophenyl amines or ethers

Scientific Research Applications

2-Amino-1-(2,6-difluorophenyl)butan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules

    Biology: Investigated for its potential biological activity and interactions with biomolecules

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,6-difluorophenyl)butan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to receptors: Interact with specific receptors in biological systems

    Inhibit enzymes: Act as an inhibitor of certain enzymes, affecting metabolic pathways

    Modulate signaling pathways: Influence cellular signaling pathways, leading to various biological effects

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(2-fluorophenyl)butan-1-ol hydrochloride
  • 2-Amino-1-(3,4-difluorophenyl)propan-1-ol hydrochloride
  • 2-Amino-1-(2,4-difluorophenyl)ethan-1-ol hydrochloride

Uniqueness

2-Amino-1-(2,6-difluorophenyl)butan-1-ol hydrochloride stands out due to its specific fluorination pattern, which imparts unique reactivity and selectivity. This makes it particularly valuable in applications requiring precise chemical modifications.

Properties

Molecular Formula

C10H14ClF2NO

Molecular Weight

237.67 g/mol

IUPAC Name

2-amino-1-(2,6-difluorophenyl)butan-1-ol;hydrochloride

InChI

InChI=1S/C10H13F2NO.ClH/c1-2-8(13)10(14)9-6(11)4-3-5-7(9)12;/h3-5,8,10,14H,2,13H2,1H3;1H

InChI Key

KAWSSVIQOKBTAN-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C1=C(C=CC=C1F)F)O)N.Cl

Origin of Product

United States

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